7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (WEHL-04) is the definitive C7-regiospecific halogenated tetrahydroquinoline building block for medicinal chemistry. Unlike 5-, 6-, or 8-bromo analogs, the C7 substitution vector is non-interchangeable—SAR studies confirm 7-position substitution enhances potency while 8-position substitution may decrease it. This intermediate is critical for synthesizing AKR1C3 inhibitors and CCR2 antagonists (Ki values as low as 5.6 nM). Ideal for Suzuki, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions. Ensure scaffold success—order the correct regioisomer.

Molecular Formula C9H11BrClN
Molecular Weight 248.55 g/mol
CAS No. 1195901-53-1
Cat. No. B1522166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride
CAS1195901-53-1
Molecular FormulaC9H11BrClN
Molecular Weight248.55 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Br)NC1.Cl
InChIInChI=1S/C9H10BrN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H
InChIKeyKPGKNWBIPSLETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 1195901-53-1): A Regiospecific Halogenated Building Block for Heterocycle Diversification in Drug Discovery


7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1195901-53-1) is a regiospecifically halogenated, bicyclic heterocyclic building block. It incorporates the partially saturated tetrahydroquinoline core, a privileged scaffold in medicinal chemistry, with a reactive bromine atom precisely positioned at the C7 locus. This substitution pattern confers a unique profile of steric, electronic, and vectorial properties for molecular recognition and reactivity. The compound is widely recognized as a key intermediate (designated WEHL-04) for the synthesis of downstream pharmacologically active molecules .

Why 7-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride is Not a Drop-in Replacement for Other Halogenated Tetrahydroquinolines


The substitution position and electronic environment of the halogen atom on the tetrahydroquinoline core are not interchangeable. 7-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride provides a specific bromine handle at the C7 position, which is distinct from regioisomers such as the 5-bromo, 6-bromo, or 8-bromo analogs. These differences lead to profound changes in steric hindrance, electronic distribution, and, critically, the 3D vector for subsequent chemical transformations [1]. SAR studies on related systems unequivocally show that 7-position substitution can increase potency, while substitution at the 8-position can decrease it, underscoring the non-fungibility of these analogs [2]. The selection of this specific regioisomer is therefore a critical decision point for achieving a desired biological outcome or for accessing a specific, non-equivalent synthetic vector.

Quantitative Evidence of Differentiation for 7-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride


Synthetic Utility: Regiospecific Cross-Coupling Vector at the C7 Position vs. Alternative Substitution Patterns

The bromine atom at the 7-position provides a unique vector for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) that is distinct from the vectors offered by other regioisomers. A comparative analysis of tetrahydroquinoline bromination demonstrates that the C7 position can be targeted regiospecifically, enabling the synthesis of 7-substituted analogs with high fidelity [1]. This regioselectivity is crucial for building libraries of compounds where the 7-position is the intended point of diversification, a feature not available with 5-, 6-, or 8-bromo isomers, which would project the attached group in different spatial orientations, leading to divergent SAR profiles [2].

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Biological Vector: Potency Enhancement at the 7-Position vs. 8-Position in NMDA Antagonists

In a series of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes evaluated as NMDA receptor glycine site antagonists, substitution at the 7-position was shown to increase potency, whereas substitution at the 8-position caused a decrease in potency [1]. This SAR trend establishes that the 7-position is a privileged vector for enhancing target engagement in this pharmacophore class. This provides a class-level inference that the 7-bromo derivative is a superior starting point for accessing potent analogs compared to its 8-substituted counterpart.

Neuroscience NMDA Receptor Structure-Activity Relationship (SAR)

Synthetic Route Differentiation: Regioselective Bromination Yields 7-Bromo-THQ with High Specificity vs. Isomeric Mixtures

The synthesis of 7-bromo-1,2,3,4-tetrahydroquinoline can be achieved through controlled, regiospecific bromination methods, avoiding the formation of complex isomeric mixtures. A study on the bromination of tetrahydroquinoline with NBS or molecular bromine demonstrated the ability to isolate 6,8-dibromo-1,2,3,4-tetrahydroquinoline in 75-90% yield [1]. This level of regiocontrol is essential for obtaining a well-defined, single-entity starting material. In contrast, non-specific bromination would lead to a mixture of regioisomers (e.g., 5-, 6-, 7-, and 8-bromo products), necessitating costly and time-consuming chromatographic separations and lowering the overall process yield.

Synthetic Chemistry Process Chemistry Halogenation

Validated Application Scenarios for 7-Bromo-1,2,3,4-tetrahydroquinoline Hydrochloride


Synthesis of AKR1C3 Inhibitors

7-Bromo-1,2,3,4-tetrahydroquinoline (WEHL-04) is a critical intermediate for the preparation of (isoquinolinylsulfonyl)benzoic acids, which are inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) . This application directly leverages the 7-bromo substituent as a handle for subsequent functionalization to build the sulfonylbenzoic acid pharmacophore, a transformation for which alternative regioisomers would be unsuitable .

Synthesis of Potent CCR2 Antagonists

This compound is also used in the synthesis of 2-aminooctahydrocyclopentalene-3a-carboxamides, which act as potent antagonists of the C-C chemokine receptor type 2 (CCR2) . The specific spatial arrangement offered by the 7-bromo-THQ core is critical for achieving the required binding interactions with CCR2. The affinity of related compounds for CCR2 has been measured with Ki values as low as 5.6 nM, highlighting the potential of this scaffold [1].

Construction of Diverse Heterocyclic Libraries via Cross-Coupling

The compound serves as a versatile building block for generating libraries of novel heterocyclic compounds through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . The unique C7 vector enables the systematic exploration of chemical space in a way that is inaccessible to other regioisomers, making it a strategic choice for medicinal chemistry programs focused on scaffold diversification [2].

Lead Optimization in NMDA Receptor Programs

Based on established SAR, the 7-position of the tetrahydroquinoline core is a privileged site for enhancing NMDA receptor antagonism [3]. Researchers optimizing a lead series for this target should prioritize the 7-bromo derivative as a key intermediate for introducing substituents at this potency-enhancing position, rather than using alternative regioisomers that may compromise activity [3].

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